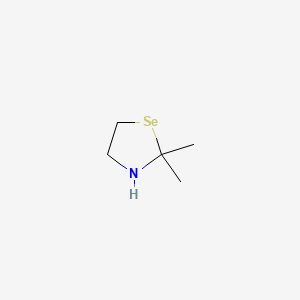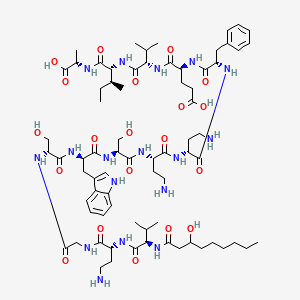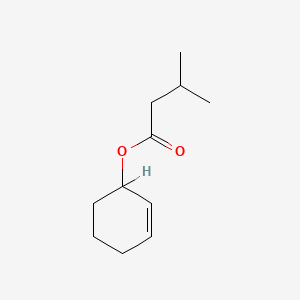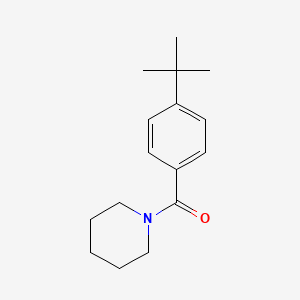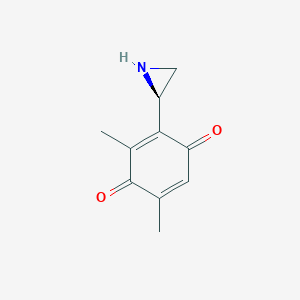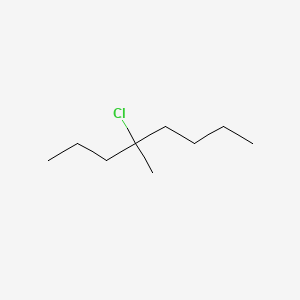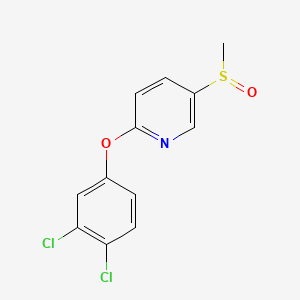
2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)-: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a pyridine derivative with 3,4-dichlorophenol to form 2-(3,4-dichlorophenoxy)pyridine.
Oxidation: The next step involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it back to a methylthio group.
Substitution: The pyridine ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyridine and phenoxy derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dichlorophenoxy)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylthio)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)pyridine
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- is unique due to the presence of both the 3,4-dichlorophenoxy group and the methylsulfinyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
85330-95-6 |
|---|---|
Fórmula molecular |
C12H9Cl2NO2S |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenoxy)-5-methylsulfinylpyridine |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-18(16)9-3-5-12(15-7-9)17-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
Clave InChI |
IXZOUXZKBAMFFP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


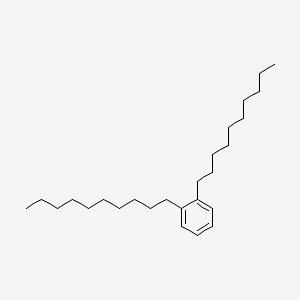

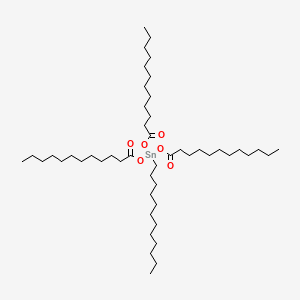
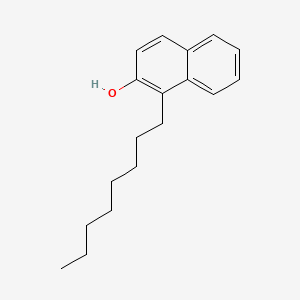
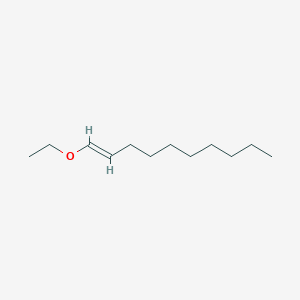
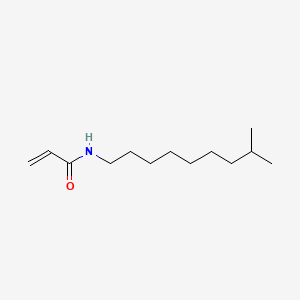
arsanium bromide](/img/structure/B15176074.png)

